Cas no 59935-29-4 (L-Valine-15N)
L-Valine-15N Chemical and Physical Properties
Names and Identifiers
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- L-Valine-15N
- (S)-(15)N-2-amino-3-methyl butanoic acid
- < (15)N> -L-valine
- 15N L-valine
- 15N-L-valine
- 490172_ALDRICH
- L-[15N]-valine
- L-< 15N> valine
- 15N-Valine
- CS-0368403
- (2S)-2-(15N)Azanyl-3-methylbutanoic acid
- MS-22751
- HY-N0717S
- MFCD00084248
- L-Valine-15N, 98 atom % 15N
- H-[15N]VAL-OH
- 59935-29-4
- L-(~15~N)Valine
- DTXSID80514731
- l-valine15 n
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- MDL: MFCD00084248
- Inchi: 1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i6+1
- InChI Key: KZSNJWFQEVHDMF-JGTYJTGKSA-N
- SMILES: OC([C@H](C(C)C)[15NH2])=O
Computed Properties
- Exact Mass: 117.07903
- Monoisotopic Mass: 118.076013488g/mol
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 90.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 295-300 °C (subl.)(lit.)
- PSA: 63.32
- LogP: 0.75460
- Solubility: Not available
L-Valine-15N Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 490172-500MG |
<SC>L</SC>-Valine-<SUP>15</SUP>N |
59935-29-4 | 500mg |
¥3507.45 | 2023-12-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04064-500mg |
L-VALINE-15N |
59935-29-4 | 99% (CP) | 500mg |
¥4468.0 | 2024-07-18 | |
| abcr | AB462670-500 mg |
L-Valine-15N; . |
59935-29-4 | 500MG |
€431.30 | 2023-07-18 | ||
| abcr | AB462670-1 g |
L-Valine-15N; . |
59935-29-4 | 1g |
€662.10 | 2023-07-18 | ||
| ChemScence | CS-0368403-25mg |
L-Valine-15N |
59935-29-4 | 25mg |
$150.0 | 2022-04-27 | ||
| ChemScence | CS-0368403-50mg |
L-Valine-15N |
59935-29-4 | 50mg |
$240.0 | 2022-04-27 | ||
| ChemScence | CS-0368403-100mg |
L-Valine-15N |
59935-29-4 | 100mg |
$380.0 | 2022-04-27 | ||
| abcr | AB462670-500mg |
L-Valine-15N; . |
59935-29-4 | 500mg |
€431.30 | 2025-04-17 | ||
| abcr | AB462670-1g |
L-Valine-15N; . |
59935-29-4 | 1g |
€662.10 | 2025-04-17 | ||
| A2B Chem LLC | AG64953-500mg |
H-[15N]VAL-OH |
59935-29-4 | 98% | 500mg |
$393.00 | 2024-04-19 |
L-Valine-15N Suppliers
L-Valine-15N Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on L-Valine-15N
L-Valine-15N: A Comprehensive Overview
L-Valine, also known as L-val, is an essential amino acid that plays a crucial role in human metabolism and protein synthesis. The compound with CAS No. 59935-29-4, specifically referred to as L-Valine-15N, is an isotopically labeled variant of L-valine where one of the nitrogen atoms is replaced with the heavier isotope nitrogen-15 (¹⁵N). This modification makes it a valuable tool in various scientific and industrial applications, particularly in metabolic studies, proteomics, and stable isotope labeling experiments.
The structural formula of L-Valine consists of a central carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a branched alkyl group (-CH(CH₃)₂). The introduction of the ¹⁵N isotope in the amino group creates L-Valine-15N, which retains the same chemical properties as its natural counterpart but provides distinct advantages in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling allows researchers to track biochemical pathways, study protein dynamics, and quantify metabolic fluxes with high precision.
Recent advancements in metabolomics and proteomics have highlighted the importance of stable isotopes like L-Valine-15N in understanding complex biological systems. For instance, researchers have employed this compound to investigate nitrogen utilization efficiency in microbial communities, providing insights into nutrient cycling and biogeochemical processes. Additionally, L-valine has been implicated in various physiological functions, including muscle protein synthesis, energy production, and immune regulation. The use of L-valine derivatives such as L-valine 15N has enabled scientists to dissect these processes at a molecular level.
In the field of nutrition and sports science, L-valine is recognized as one of the branched-chain amino acids (BCAAs) that are critical for muscle recovery and performance enhancement. Studies have shown that supplementation with BCAAs, including L-valine, can mitigate muscle damage during intense physical activity and promote faster recovery times. The isotopic variant L-valine 15N has been utilized in these studies to trace amino acid metabolism in vivo, offering unprecedented insights into the kinetics of muscle protein synthesis and degradation.
The synthesis of L-valine 15N typically involves fermentation processes using genetically engineered microorganisms or chemical synthesis methods. These processes are optimized to ensure high purity and isotopic enrichment, making them suitable for both research and industrial applications. Recent innovations in synthetic biology have further enhanced the production efficiency of such compounds, reducing costs and improving scalability.
In conclusion, L-valine 15N, with its unique isotopic properties and versatile applications, continues to be an indispensable tool in modern bioscience research. Its role in advancing our understanding of metabolic pathways, protein dynamics, and nutritional science underscores its importance as a key compound in contemporary scientific investigations.